molecular formula C13H15N3O5 B6172752 1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid CAS No. 1017047-56-1

1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid

Cat. No. B6172752
CAS RN: 1017047-56-1
M. Wt: 293.3
InChI Key:
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Description

The compound “1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (COOH), a nitrophenyl group (a benzene ring with a nitro group), and a carbamoyl group (NH2CO) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring would provide a cyclic structure, the carboxylic acid group would introduce polarity, and the nitrophenyl group would contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the nitrophenyl group could contribute to its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. For instance, many drugs that contain a piperidine ring act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific functional groups present. For example, compounds containing nitro groups can be explosive under certain conditions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in more detail, and investigating its safety profile. It could also involve developing more efficient synthesis methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitroaniline", "2-chloroacetyl chloride", "piperidine", "sodium hydroxide", "ammonium chloride", "sodium nitrite", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "sodium nitrate", "sulfuric acid", "sodium carbonate", "sodium nitrite", "sodium hydroxide", "3-chloropropanoic acid", "thionyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Nitration of 2-nitroaniline with a mixture of sulfuric and nitric acid to yield 2-nitro-1,4-diaminobenzene", "Acetylation of 2-nitro-1,4-diaminobenzene with 2-chloroacetyl chloride in the presence of sodium hydroxide to yield 2-(2-chloroacetyl)-4-nitroaniline", "Reduction of 2-(2-chloroacetyl)-4-nitroaniline with piperidine and ammonium chloride to yield 1-(2-chloroacetyl-4-nitrophenyl)piperidine", "Diazotization of 1-(2-chloroacetyl-4-nitrophenyl)piperidine with sodium nitrite and hydrochloric acid to yield the diazonium salt", "Coupling of the diazonium salt with sodium bicarbonate to yield 1-(2-carboxy-4-nitrophenyl)piperidine", "Reduction of 1-(2-carboxy-4-nitrophenyl)piperidine with sodium hydroxide and sodium nitrate to yield 1-(2-amino-4-nitrophenyl)piperidine", "Chlorination of 1-(2-amino-4-nitrophenyl)piperidine with 3-chloropropanoic acid and thionyl chloride to yield 1-(2-chloro-4-nitrophenyl)piperidine", "Hydrolysis of 1-(2-chloro-4-nitrophenyl)piperidine with ammonia and sodium hydroxide to yield 1-(2-amino-4-nitrophenyl)piperidine", "Nitration of 1-(2-amino-4-nitrophenyl)piperidine with a mixture of sulfuric and nitric acid to yield 1-(2-amino-4-nitro-5-nitrophenyl)piperidine", "Reduction of 1-(2-amino-4-nitro-5-nitrophenyl)piperidine with sodium hydroxide and sodium nitrate to yield 1-(2-amino-4-nitrophenyl)piperidine-5-carboxylic acid", "Esterification of 1-(2-amino-4-nitrophenyl)piperidine-5-carboxylic acid with 3-chloropropanoic acid and thionyl chloride to yield 1-(2-carboxy-4-nitrophenyl)piperidine-5-carboxylic acid", "Decarboxylation of 1-(2-carboxy-4-nitrophenyl)piperidine-5-carboxylic acid with sodium hydroxide and sodium bicarbonate to yield 1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid" ] }

CAS RN

1017047-56-1

Product Name

1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid

Molecular Formula

C13H15N3O5

Molecular Weight

293.3

Purity

95

Origin of Product

United States

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